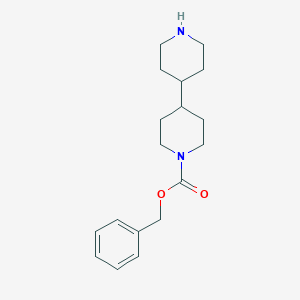

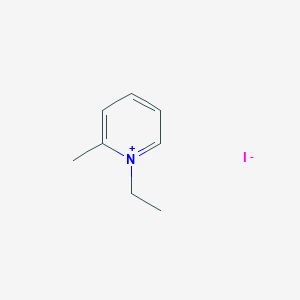

N-Cbz-4,4'-bipiperidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Cbz-4,4'-bipiperidine involves multiple steps, including the preparation of bipiperidine scaffolds followed by the introduction of the carbobenzyloxy (Cbz) protecting group. Techniques and strategies for synthesizing piperidine-based compounds, including spiropiperidines, have been extensively reviewed, focusing on methodologies for constructing piperidine rings and introducing functional groups at strategic positions (Griggs, Tape, & Clarke, 2018).

Molecular Structure Analysis

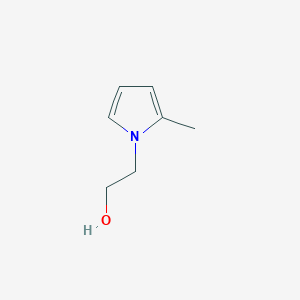

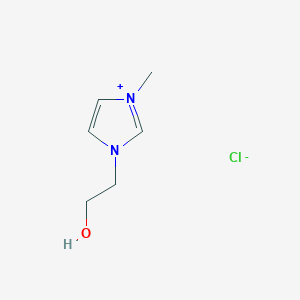

The molecular structure of N-Cbz-4,4'-bipiperidine is characterized by its bipiperidine backbone and the Cbz group, which influences its reactivity and interaction with biological targets. The structure-activity relationship (SAR) of piperidine derivatives, including those similar to N-Cbz-4,4'-bipiperidine, is crucial for understanding their pharmacological potential and designing compounds with desired biological activities (Vitaku, Smith, & Njardarson, 2014).

Applications De Recherche Scientifique

-

Alkaline Earth Phosphonates

- Field : Materials Science

- Application : Used as a linker molecule in the creation of new alkaline earth phosphonates .

- Methods : A systematic study of the systems M2+/H4L/KOH/H2O, with M2+ =Mg2+, Ca2+, Sr2+, Ba2+ and H4L=N,N’-4,4’-bipiperidine-bis (methylenephosphonic acid) was carried out using high-throughput methods, including a temperature gradient oven .

- Results : Six new alkaline earth phosphonates were discovered and structurally characterised by single-crystal and powder X-ray diffraction .

-

Medium- and Environment-Responsive Compounds

- Field : Chemistry

- Application : Mono- and di-quaternized 4,4′-bipyridine derivatives have been employed in numerous applications. These applications correspond to various disciplines of research and technology .

- Methods : The derivatives of 4,4′-bipyridine have been employed in numerous high-tech applications including molecular motors, machines, and switches .

- Results : These derivatives often give rise to interesting phenomena, e.g., various types of chromism .

-

Oxygen Reduction Reaction (ORR) Catalyst

- Field : Electrochemistry

- Application : A highly active, ordered mesoporous ORR catalyst was developed using cobalt coordinated 4,4′-bipyridine as a precursor .

- Methods : The specific methods of application or experimental procedures are not detailed in the search results .

- Results : The specific results or outcomes obtained are not detailed in the search results .

-

Conjugated 4,4′-Bipyridinium Oligomers

- Field : Organic & Biomolecular Chemistry

- Application : The cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis (2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts has been harnessed to produce a series of conjugated oligomers containing up to twelve aromatic/heterocyclic residues .

- Methods : These oligomers exhibit discrete, multiple redox processes accompanied by dramatic changes in electronic absorption spectra .

- Results : Bipyridinium residues are amongst the most intensively studied building blocks in supramolecular chemistry. They have found widespread application in molecular systems that exhibit controlled switching, rotational motion and potential for data storage .

-

Medium- and Environment-Responsive Compounds

- Field : Supramolecular Chemistry

- Application : 4,4′-Bipyridine is highly abundant in supramolecular chemistry as well, where it mainly serves as an electro- and photo-sensitive building block as well as a bidentate coordinating ligand, very often appearing in covalent organic and metalorganic frameworks (COFs and MOFs, respectively) .

- Methods : The derivatives of 4,4′-bipyridine have been employed in numerous high-tech applications including molecular motors, machines, and switches .

- Results : The specific results or outcomes obtained are not detailed in the search results .

-

Reactant for Synthesis

- Field : Chemical Engineering

- Application : 4,4’-Bipiperidyl is used as a reactant for synthesis of various chemicals .

- Methods : The specific methods of application or experimental procedures are not detailed in the search results .

- Results : The specific results or outcomes obtained are not detailed in the search results .

-

Isoreticular Chemicals

- Field : Chemical Engineering

- Application : 4,4’-Bipiperidyl is used as a reactant for the synthesis of isoreticular chemicals .

- Methods : The specific methods of application or experimental procedures are not detailed in the search results .

- Results : The specific results or outcomes obtained are not detailed in the search results .

-

Heterocyclic Amide Hydraphile Synthetic Cation Transporters

- Field : Biochemistry

- Application : 4,4’-Bipiperidyl is used as a reactant for the synthesis of heterocyclic amide hydraphile synthetic cation transporters .

- Methods : The specific methods of application or experimental procedures are not detailed in the search results .

- Results : The specific results or outcomes obtained are not detailed in the search results .

-

Small Molecules Direct Activators of Gi Proteins

- Field : Biochemistry

- Application : 4,4’-Bipiperidyl is used as a reactant for the synthesis of small molecules direct activators of Gi proteins .

- Methods : The specific methods of application or experimental procedures are not detailed in the search results .

- Results : The specific results or outcomes obtained are not detailed in the search results .

-

Vesamicol

- Field : Biochemistry

- Application : 4,4’-Bipiperidyl is used as a reactant for the synthesis of Vesamicol .

- Methods : The specific methods of application or experimental procedures are not detailed in the search results .

- Results : The specific results or outcomes obtained are not detailed in the search results .

-

Control of Hydrogen Bond Network Dimensionality in Tetrachloroplatinate Salts

- Field : Chemistry

- Application : 4,4’-Bipiperidyl is used as a reactant for control of hydrogen bond network dimensionality in tetrachloroplatinate salts .

- Methods : The specific methods of application or experimental procedures are not detailed in the search results .

- Results : The specific results or outcomes obtained are not detailed in the search results .

Propriétés

IUPAC Name |

benzyl 4-piperidin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c21-18(22-14-15-4-2-1-3-5-15)20-12-8-17(9-13-20)16-6-10-19-11-7-16/h1-5,16-17,19H,6-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXVUJHYDUORFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450621 | |

| Record name | Benzyl [4,4'-bipiperidine]-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cbz-4,4'-bipiperidine | |

CAS RN |

109397-72-0 | |

| Record name | Benzyl [4,4'-bipiperidine]-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)

![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)